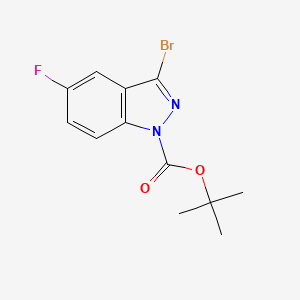

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 3-bromo-5-fluoroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNULYRTIBIRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657886 | |

| Record name | tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-57-8 | |

| Record name | tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of the Indazole Core with Bromine and Fluorine Substituents

The starting point for preparing tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is typically a substituted benzonitrile or benzaldehyde derivative bearing bromine and fluorine substituents at appropriate positions.

A common precursor is 5-bromo-2-fluorobenzonitrile or 2-fluoro-5-bromobenzaldehyde , which already contains the bromine at the 3-position equivalent and fluorine at the 5-position on the aromatic ring.

The indazole ring is formed by reaction with hydrazine derivatives. For example, hydrazine hydrate reacts with 5-bromo-2-fluorobenzonitrile in ethanol under heating (343 K, 4 hours) to yield 5-bromo-1H-indazol-3-amine intermediates with high yield (~90%).

Alternatively, condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine in ethanol with acetic acid catalyst at low temperature (0 °C), followed by ring closure under basic conditions (alkali in polar aprotic solvents like dioxane) at elevated temperatures (80-85 °C overnight), affords the indazole core with bromine and fluorine substituents.

Introduction of the tert-Butyl Carbamate Protecting Group (Boc Protection)

The indazole nitrogen is protected by reaction with tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in dichloromethane.

The reaction is typically carried out at low temperature (273 K) initially, then warmed to room temperature and stirred for 15 hours to ensure complete conversion.

After reaction completion, the mixture is washed with water and brine, dried, and purified by column chromatography (silica gel, 20–30% ethyl acetate in hexane) to isolate tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate as a solid product with yields around 62%.

Specific Preparation of this compound

The fluorine substituent at the 5-position is retained from the starting materials (e.g., 5-bromo-2-fluorobenzonitrile or 2-fluoro-5-bromobenzaldehyde) through the synthetic steps.

The final compound, this compound, is thus obtained after ring closure and Boc protection steps, preserving the halogenation pattern.

Molecular formula: C12H12BrFN2O2, molecular weight approximately 315.14 g/mol.

Alternative Synthetic Routes and Considerations

A patent describing the preparation of related 5-bromoindazole derivatives (e.g., 5-bromo-1-methylindazole) outlines a method involving condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, ring closure in alkali and polar aprotic solvent, and reduction with borane reagents. This approach avoids isomeric mixtures common in direct methylation methods.

While this patent focuses on methylation rather than Boc protection, the initial steps of ring formation and halogen/fluorine substitution are relevant and can be adapted for the tert-butyl carbamate derivative.

Summary Table: Key Preparation Steps and Conditions

Research Findings and Notes

The Boc protection step is crucial for stabilizing the indazole nitrogen and enabling further synthetic manipulations.

The use of hydrazine hydrate or formylhydrazine as nucleophiles for ring closure is well documented and efficient.

The choice of solvent and temperature conditions significantly affects yield and purity.

The fluorine substituent is introduced early and maintained throughout the synthesis, ensuring the desired substitution pattern.

Purification typically requires chromatographic techniques due to the presence of close analogs and side products.

化学反应分析

Types of Reactions

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indazole derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Indazole derivatives, including tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Pharmacological Properties

Studies have shown that indazole derivatives exhibit pharmacological activities against infectious diseases, neurodegenerative disorders, and inflammation. For instance, the compound's ability to modulate specific biological pathways suggests its potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study: Synthesis and Biological Evaluation

A study synthesized various indazole derivatives, including this compound, and evaluated their biological activity against different pathogens. The results indicated that certain derivatives exhibited antibacterial effects comparable to established antibiotics, highlighting their potential for further development .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of more complex structures. This property is particularly valuable in the pharmaceutical industry for synthesizing novel drug candidates .

Vinylation Reactions

The compound has been utilized in vinylation reactions under microwave irradiation conditions. This methodology allows for the selective introduction of vinyl groups at the C-3 position of indazoles without the need for N-protection, streamlining synthetic routes and improving yields .

Material Science

Polymerization Studies

Research has explored the use of indazole derivatives in polymer chemistry, where they can act as monomers or cross-linking agents. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties due to its rigid structure .

作用机制

The mechanism of action of tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.

相似化合物的比较

tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate

- Structural Differences: Replaces the 3-bromo and 5-fluoro substituents with a 3-amino and 5-bromo group.

- Synthesis : Prepared via Boc protection of 5-bromo-1H-indazol-3-amine using di-tert-butyl dicarbonate in dichloromethane .

- Properties: The amino group enhances nucleophilicity, making it suitable for further functionalization (e.g., amide coupling). Its crystal structure reveals intramolecular N–H···O hydrogen bonds between the amino group and the carbonyl oxygen, stabilizing the lattice .

- Applications : Serves as a precursor for kinase inhibitors, with demonstrated utility in apoptosis-inducing protein kinase (DRAK) inhibitor synthesis .

tert-Butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

- Structural Differences : Features a 3-oxo group instead of 3-bromo and lacks the 5-fluoro substituent.

- Molecular weight is 313.1 g/mol .

- Synthesis : Likely involves oxidation of a 3-hydroxyindazole precursor or direct cyclization strategies.

- Applications : Used in medicinal chemistry for structural diversification; however, its biological activity is less documented compared to halogenated analogs .

tert-Butyl 5-bromo-2,3-dihydro-1H-indole-1-carboxylate

- Structural Differences : An indole derivative (saturated 2,3-bond) rather than an indazole, with a bromine at the 5-position.

- Properties : The indole scaffold reduces aromaticity compared to indazole, affecting electronic properties and reactivity.

- Applications: Reported as an intermediate in non-steroidal CYP enzyme inhibitor synthesis, highlighting its role in targeting corticoid and estrogen-related diseases .

Comparative Analysis Table

Key Research Findings

- Reactivity: The 3-bromo and 5-fluoro groups in the target compound enhance electrophilicity, favoring Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are less feasible in the amino or oxo analogs .

- Biological Activity: Fluorine’s electronegativity improves membrane permeability and metabolic stability, making the target compound more pharmacologically relevant than non-fluorinated analogs .

- Crystallinity: The tert-butyl group in all analogs aids in crystallization, but hydrogen-bonding patterns differ. For example, the amino derivative forms stable crystals via N–H···O interactions, whereas the oxo analog may rely on weaker van der Waals forces .

生物活性

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a synthetic compound belonging to the indazole family, characterized by its unique substituents that enhance its biological activity. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications, particularly in oncology and inflammation.

The molecular formula of this compound is C12H12BrFN2O2, with a molecular weight of 315.14 g/mol. Its structure includes a tert-butyl group, a bromine atom, and a fluorine atom attached to the indazole core, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. Preliminary studies suggest that it may modulate inflammatory pathways and exhibit antimicrobial properties.

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, possess diverse biological activities:

- Antitumor Activity : Indazoles have been explored for their potential as anticancer agents. For instance, compounds structurally related to tert-butyl 3-bromo-5-fluoro-1H-indazole have shown efficacy in inhibiting tumor growth in various cancer models .

- Enzyme Inhibition : This compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. The exact mechanisms are still under investigation, but binding assays and molecular docking studies are ongoing to elucidate these interactions .

Case Studies

Several studies have highlighted the biological relevance of indazole derivatives:

- Antitumor Efficacy : A study demonstrated that certain indazole derivatives could induce tumor regression in tamoxifen-resistant breast cancer models. These compounds exhibited IC50 values in the nanomolar range, indicating potent activity against cancer cells .

- Inflammation Modulation : Research has indicated that indazoles can influence inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

- Microbial Resistance : Investigations into the antimicrobial properties of indazoles suggest that they might interact with microbial targets, offering insights into their role in combating resistant strains .

Comparative Biological Activity

The following table summarizes the biological activities of selected indazole derivatives compared to this compound:

| Compound Name | Antitumor Activity (IC50) | Enzyme Inhibition | Inflammatory Modulation |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Indazole Derivative A | 0.7 nM | Yes | Yes |

| Indazole Derivative B | 8.3 nM | Yes | No |

| Indazole Derivative C | 25.3 nM | Yes | Yes |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological profile of indazole derivatives:

- Synthesis Techniques : Advances in synthetic methodologies, such as microwave-assisted reactions, have improved yields and reduced reaction times for producing functionalized indazoles .

- Structure-Activity Relationship (SAR) : Detailed SAR analyses have identified key substituents that enhance biological activity, guiding the design of more potent derivatives .

常见问题

Q. What are the standard synthetic routes for preparing tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, and what reagents/conditions are critical for high yield?

The synthesis typically involves functionalization of the indazole core. A common approach is carboxylation using tert-butyl alcohol and a carboxylic acid derivative (e.g., 3-bromo-5-fluoro-1H-indazole-1-carboxylic acid) in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) under anhydrous conditions. Reactions are performed in polar aprotic solvents (e.g., DMF or DCM) at room temperature to prevent decomposition of sensitive intermediates . Post-synthesis purification often involves column chromatography or recrystallization, with ethanol reflux mentioned for similar indazole derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and tert-butyl group integrity.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- IR spectroscopy to identify carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Br/F vibrations.

- X-ray crystallography (if crystals are obtainable) for definitive structural elucidation, as demonstrated for analogous tert-butyl carboxylates in crystallography reports .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Use personal protective equipment (PPE): gloves, lab coat, and eye protection.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a dry, ventilated area away from light and oxidizers, as recommended for brominated heterocycles .

- Refer to SDS guidelines for spill management and disposal, emphasizing neutralization of acidic/basic residues before waste treatment .

Q. Which reactions are most feasible at the bromo and fluoro substituents of this compound?

- Bromo group : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd catalysts) or nucleophilic substitution with amines/thiols in DMF at 60–80°C .

- Fluoro group : Typically inert under mild conditions but may participate in SNAr reactions under strong basic/acidic conditions (e.g., with Grignard reagents) .

Q. How can purity and stability be assessed during storage?

- Monitor via HPLC with UV detection (λ ~254 nm) to track degradation.

- Store under inert gas (argon) at –20°C to minimize hydrolysis of the tert-butyl ester group .

Advanced Research Questions

Q. How can regioselective functionalization at the bromo position be optimized while preserving the fluoro substituent?

Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with controlled stoichiometry and ligands (e.g., XPhos) to enhance selectivity. Microwave-assisted synthesis (100–120°C, 30 min) in DMF/H₂O mixtures improves reaction efficiency while minimizing side reactions at the fluoro site . Kinetic studies using in-situ FTIR or NMR can help identify optimal conditions .

Q. What experimental strategies resolve contradictions in reported reactivity of halogenated indazole derivatives?

- Compare reaction outcomes under varying conditions (solvent, temperature, catalyst) for tert-butyl bromo/fluoro indazoles vs. chloro/iodo analogs. For example, bromo derivatives show higher reactivity in cross-coupling than fluoro-substituted analogs due to lower bond dissociation energy .

- Computational modeling (DFT) can predict electronic effects of substituents on reaction pathways .

Q. How can the compound’s stability under oxidative or photolytic conditions be systematically evaluated?

- For oxidative stability : Expose to H₂O₂ or m-CPBA in DCM and monitor by TLC/HPLC. tert-Butyl esters are generally stable to mild oxidants but degrade under strong acidic conditions .

- For photostability : Perform UV irradiation studies (e.g., 300–400 nm) in quartz cells and analyze degradation products via LC-MS. Fluorinated indazoles often exhibit enhanced photostability compared to non-halogenated analogs .

Q. What methodologies are suitable for studying the compound’s adsorption behavior on catalytic surfaces?

Q. How can bioactivity studies (e.g., kinase inhibition) be designed using this compound as a precursor?

- Synthesize derivatives via bromo substitution with pharmacophores (e.g., aminopyridines) and screen against kinase panels (e.g., EGFR, VEGFR).

- Use SPR (surface plasmon resonance) or fluorescence polarization assays to measure binding affinity. Tert-butyl esters are often hydrolyzed in vivo to active carboxylic acids, requiring metabolic stability assays in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。